

quantitative structure-activity relationship (QSAR) analysis of quinazolinone analogs.

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Compound of Interest

Compound Name: 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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A Comparative Guide to QSAR Analysis of Quinazolinone Analogs

Introduction

Quinazolinone, a fused heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) analysis is a pivotal computational tool in drug discovery that correlates the physicochemical properties of compounds with their biological activities. This guide provides a comparative overview of various QSAR studies on quinazolinone analogs, presenting key experimental data, methodologies, and the resulting models to aid researchers in the rational design of novel and potent therapeutic agents.

Comparison of QSAR Models for Anticancer Activity

Quinazolinone derivatives have been extensively studied as anticancer agents, primarily targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[3][4] Below is a comparison of different QSAR models developed for quinazolinone analogs as anticancer agents.

Data on Anticancer QSAR Models

Biological Target	QSAR Method	Key Statistical Parameters	Reference
EGFR Inhibitors	3D-QSAR (CoMFA)	$R^2 = 0.855$, $Q^2 = 0.570$, $R^2_{pred} = 0.657$	[3]
EGFR Inhibitors	3D-QSAR (CoMSIA)	$R^2 = 0.895$, $Q^2 = 0.599$, $R^2_{pred} = 0.681$	[3]
ErbB-2 Inhibitors	2D-QSAR (MLR)	$r^2 = 0.956$, $q^2 = 0.915$, $pred_r^2 = 0.617$	[4]
FGFR4 Inhibitors	3D-QSAR (CoMSIA)	$R^2 = 0.987$, $Q^2 = 0.63$	[5]
Lung Cancer	2D-QSAR (MLR)	$R^2 = 0.745$, $Q^2_{cv} = 0.669$, $R^2_{test} = 0.941$	[6]

- R^2 (r^2): Coefficient of determination (a measure of the model's fitting ability).
- Q^2 (q^2): Cross-validated coefficient of determination (a measure of the model's internal predictive ability).
- R^2_{pred} ($pred_r^2$): Predictive R^2 for the external test set (a measure of the model's external predictive ability).

Experimental Protocols

3D-QSAR (CoMFA and CoMSIA) for EGFR Inhibitors[3]

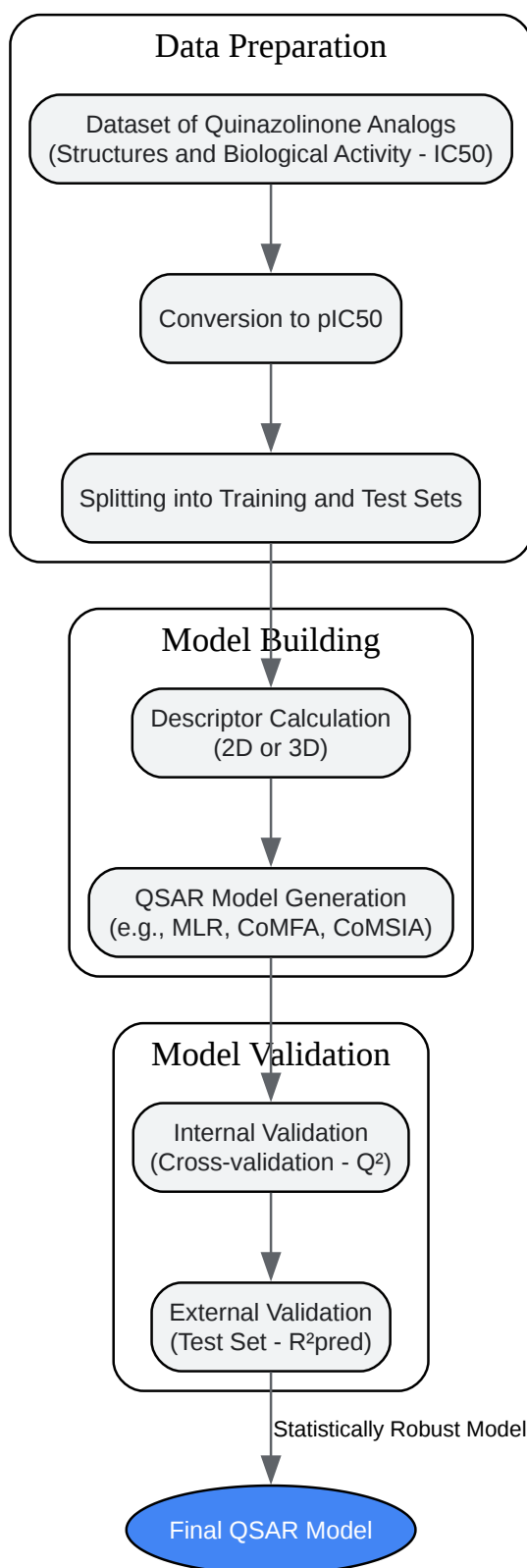
- Dataset: A series of quinazolin-4(3H)-one analogs with known EGFR inhibitory activity (IC_{50} values) was used. The IC_{50} values were converted to pIC_{50} ($-\log IC_{50}$).
- Molecular Modeling and Alignment: The 3D structures of the compounds were built and optimized. A crucial step in 3D-QSAR is the alignment of the molecules; in this study, the compounds were aligned on the quinazolin-4-one scaffold using a template compound.[3]
- CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields were calculated around the aligned molecules. Partial Least Squares (PLS) regression was used to correlate these fields with the pIC_{50} values.

- CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated and correlated with the biological activity using PLS.
- Model Validation: The models were validated internally using the leave-one-out cross-validation method (Q^2) and externally using a test set of compounds (R^2_{pred}).

2D-QSAR (MLR) for ErbB-2 Inhibitors[4]

- Dataset: A series of quinazoline derivatives with inhibitory activity against Protein Tyrosine Kinase (ErbB-2) was selected.
- Descriptor Calculation: Various 2D descriptors, such as Estate Contribution descriptors (e.g., SaaOE-Index, SsCIE-index), were calculated for each molecule.
- Model Development: Multiple Linear Regression (MLR) was employed to build a linear equation correlating the most significant descriptors with the biological activity.
- Model Validation: The dataset was divided into a training set and a test set. The model was validated by its r^2 on the training set, q^2 from cross-validation, and $pred_r^2$ on the test set.[4] The study found that Estate Contribution descriptors were most important in predicting the inhibitory activity.[4]

Logical Relationship of QSAR Model Development



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Caption: General workflow for developing a quantitative structure-activity relationship (QSAR) model.

Comparison of QSAR Models for Other Biological Activities

QSAR studies have also been instrumental in understanding the structural requirements for quinazolinone analogs as anticonvulsant and anti-inflammatory agents.

Data on Anticonvulsant and Anti-inflammatory QSAR Models

Biological Activity	QSAR Method	Key Statistical Parameters	Reference
Anticonvulsant	2D-QSAR (PCR)	$r^2 = 0.6109$, $q^2 = 0.5487$, $\text{pred_}r^2 = 0.6188$	[7]
Anti-inflammatory (COX-2)	3D-QSAR (CoMFA)	$q^2 = 0.67$, $r^2 = 0.98$	[8]

Experimental Protocols

2D-QSAR for Anticonvulsant Activity[7]

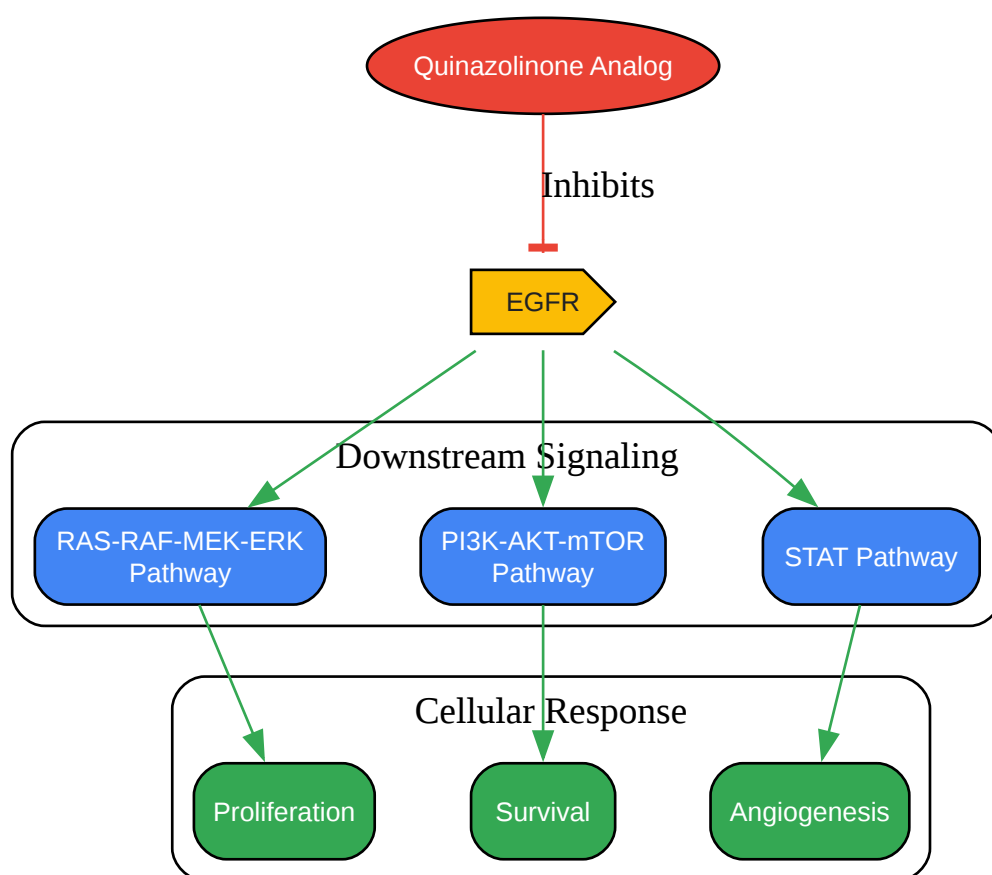
- Dataset: A series of quinazolinonyl derivatives substituted with pyrazoline and isoxazoline moieties was used.
- QSAR Method: Two-dimensional QSAR analysis was performed using Principal Component Regression (PCR).
- Variable Selection: A stepwise forward-backward variable selection method was used to identify the most relevant descriptors.
- Validation: The model's predictive ability was confirmed through leave-one-out cross-validation and an external test set.[7]

3D-QSAR for Anti-inflammatory Activity[8]

- Dataset: A series of 36 novel substituted quinazolinone derivatives was synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw inflammation model. Their ability to inhibit cyclooxygenase (COX-1 and COX-2) was also determined in vitro.[8]
- QSAR Method: 3D-QSAR studies using the CoMFA approach were performed to understand the structural requirements for anti-inflammatory activity.[8]
- Model Validation: The resulting CoMFA model showed good predictive capability with a cross-validated q^2 of 0.67 and a non-cross-validated r^2 of 0.98.[8]

Signaling Pathway Visualization

Many quinazolinone-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR, which plays a crucial role in cell growth and proliferation.



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